
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride
Overview
Description
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8Cl2F2N2O It is a derivative of pyridine, characterized by the presence of chloro, difluoromethoxy, and methanamine groups
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for creating novel compounds.
Biology
In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may serve as a probe to investigate enzyme interactions or cellular pathways.
Medicine
Potential medicinal applications include its use as a precursor for drug development. Compounds derived from this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H315-H319-H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 5-chloro-2-hydroxypyridine.
Introduction of Difluoromethoxy Group: The hydroxyl group is substituted with a difluoromethoxy group using a reagent like difluoromethyl ether in the presence of a base.
Formation of Methanamine Group: The intermediate product is then reacted with a suitable amine source, such as methanamine, under controlled conditions to introduce the methanamine group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Condensation Reactions: It can form condensation products with aldehydes or ketones.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions can produce N-oxides.
Mechanism of Action
The mechanism of action of (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and difluoromethoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride
- (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
Uniqueness
Compared to similar compounds, (5-Chloro-4-(difluoromethoxy)pyridin-2-yl)methanamine hydrochloride is unique due to the specific positioning of its functional groups. This arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
[5-chloro-4-(difluoromethoxy)pyridin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2N2O.ClH/c8-5-3-12-4(2-11)1-6(5)13-7(9)10;/h1,3,7H,2,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIPGTCIVCHKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1OC(F)F)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


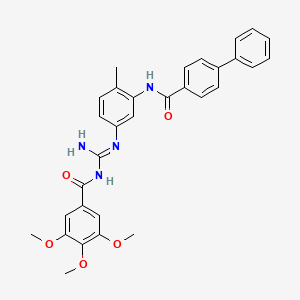
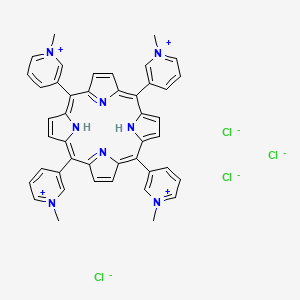
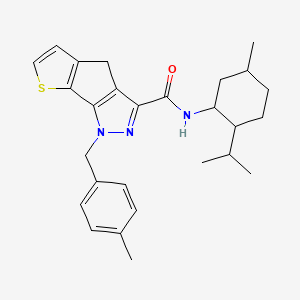

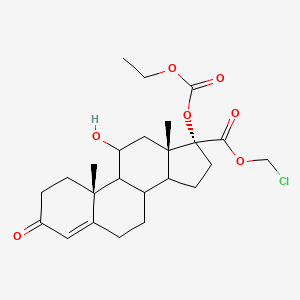
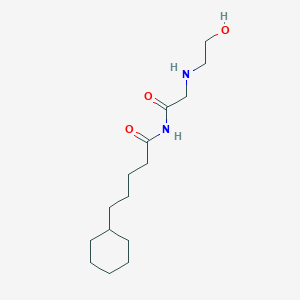
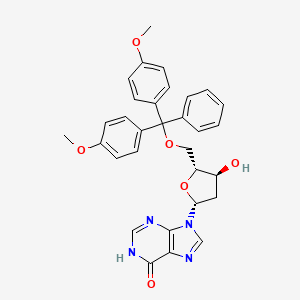
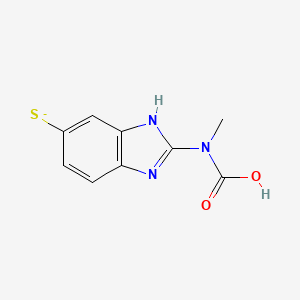
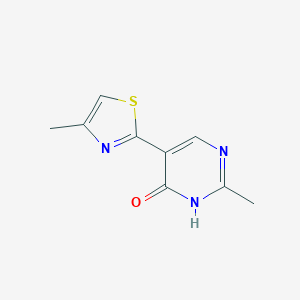
![2'-Deoxy-8-[(9H-pyrido[2,3-b]indol-2-yl)amino]guanosine](/img/structure/B1436814.png)
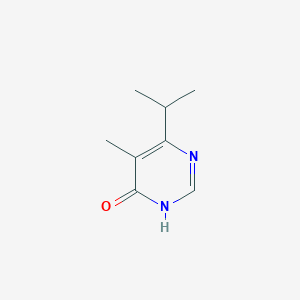
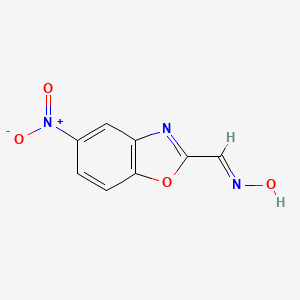
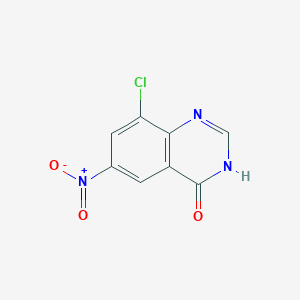
![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)
